molecular formula C16H13ClN2O2S B5557183 5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone

5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone

Cat. No.: B5557183
M. Wt: 332.8 g/mol
InChI Key: NTAZMGRCHMWSJO-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone, commonly known as CTI, is a synthetic compound that has gained significant attention in the field of pharmaceutical research. CTI has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs for various diseases.

Scientific Research Applications

Anticancer Applications

One of the significant applications of compounds related to 5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone is in the field of cancer research. Studies have shown that thiazolidinone compounds containing the furan moiety exhibit moderate to strong antiproliferative activity in human leukemia cell lines. The position of electron donating groups on the thiazolidinone moiety significantly influences their anticancer properties. Some synthesized compounds demonstrated potent anticancer activity, suggesting their potential as candidates for anticancer therapy (Chandrappa et al., 2009).

Antioxidant and Antimicrobial Activities

Another area of research is the exploration of antioxidant and antimicrobial activities. Syntheses of derivatives have revealed that certain compounds exhibit better antioxidant properties compared to others. For instance, compounds with the 5-carbonylmethylene substituted 2-thioxo-1,3-thiazolidines showed promising antioxidant properties. Additionally, some compounds with alkyliden-amide groups demonstrated high antimicrobial activities, highlighting their potential in treating microbial infections (Üngören et al., 2015).

Synthesis and Structural Analysis

Research in this domain also includes the synthesis and structural analysis of various derivatives. These studies contribute to understanding the chemical properties and potential applications of these compounds. For example, reactions of related imidazole derivatives with electrophilic reagents have been investigated, providing insights into their chemical behavior and potential uses in various fields (Vlasova et al., 2011).

Electrochemical Applications

There is also research on the electrochemical applications of related compounds. Such studies are essential for understanding how these compounds interact in electrochemical environments, which can be crucial for their application in various industrial processes (Sankaran & Reynolds, 1997).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

(5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-2-19-15(20)13(18-16(19)22)9-10-7-8-14(21-10)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3,(H,18,22)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAZMGRCHMWSJO-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3Cl)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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